

Purity analysis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

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Compound of Interest

Compound Name: 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

Cat. No.: B1355620

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An In-depth Technical Guide to the Purity Analysis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** (CAS No. 62035-48-7). The successful development and registration of drug substances rely on the accurate and precise evaluation of their purity and impurity profiles. This document outlines standard analytical techniques, presents data in a structured format, and offers detailed experimental protocols and logical workflows to guide researchers in establishing robust purity testing methods for this compound.

Introduction

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a primary amine containing a tetrahydrofuran moiety, making it a valuable building block in medicinal chemistry and material science. Its structural features, including a basic amino group and an ether linkage, necessitate specific analytical approaches to ensure its purity and identify potential process-related impurities or degradation products. This guide focuses on the core analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** is presented in Table 1. These properties are essential for method development, particularly for selecting appropriate chromatographic conditions.

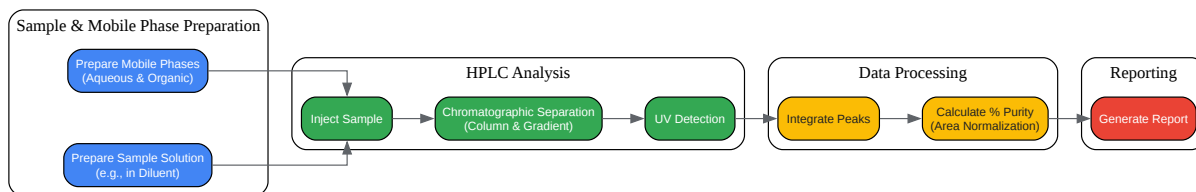
Property	Value	Reference
CAS Number	62035-48-7	[1][2]
Molecular Formula	C ₈ H ₁₇ NO ₂	[2][3]
Molecular Weight	159.23 g/mol	
Boiling Point	258.9 °C at 760 mmHg	
Flash Point	119.2 °C	[2]

Analytical Techniques for Purity Determination

The primary methods for assessing the purity of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** are chromatographic techniques, which allow for the separation, identification, and quantification of the main component and any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. For a basic compound like **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine**, reversed-phase HPLC is a suitable approach.



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Caption: Workflow for HPLC Purity Analysis.

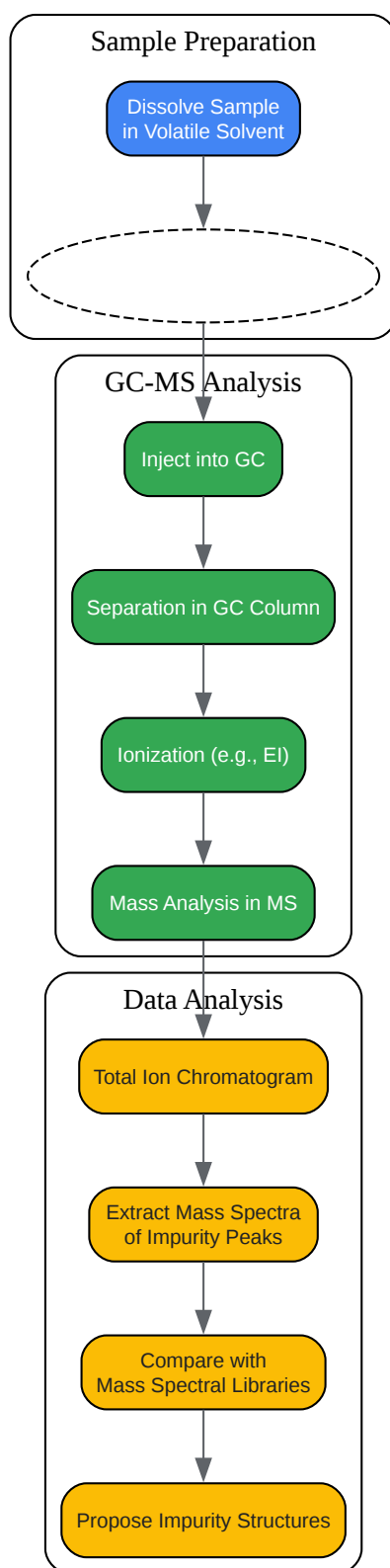
This protocol provides a starting point for developing a robust reversed-phase HPLC method.

Parameter	Recommended Condition
Instrument	HPLC system with UV or PDA detector
Column	C18, 4.6 mm x 150 mm, 5 μ m
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detector Wavelength	210 nm (or scan with PDA to determine optimal wavelength)
Injection Volume	10 μ L
Sample Preparation	Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Note: The basic nature of the amine can cause peak tailing on silica-based columns. Using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this issue.^[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and is particularly useful for identifying unknown impurities by their mass spectra. Given the boiling point of the analyte, GC is a feasible method.



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Caption: Workflow for GC-MS Impurity Identification.

This protocol serves as a general guideline for the analysis of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** and its potential volatile impurities.

Parameter	Recommended Condition
Instrument	Gas Chromatograph coupled to a Mass Spectrometer
Column	HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 μ m film thickness
Carrier Gas	Helium at a constant flow of 1 mL/min
Oven Temperature Program	Initial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.
Injector Temperature	250 °C
Injection Mode	Split (e.g., 20:1 ratio)
MS Source Temperature	230 °C
MS Quadrupole Temperature	150 °C
Mass Range	35-450 amu
Sample Preparation	Dissolve the sample in a suitable solvent such as methanol or dichloromethane.

Note: For polar amines, derivatization with agents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can improve peak shape and chromatographic resolution.[5]

Potential Impurities

The synthesis of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** can potentially lead to several process-related impurities. A thorough purity analysis should aim to identify and quantify these. While specific impurities for this compound are not extensively documented in the public domain, plausible impurities based on its structure could include starting materials, reagents, and by-products from side reactions.

Data Presentation and Interpretation

Quantitative data from purity analysis should be summarized in a clear and concise manner. Table 4 provides a template for presenting purity data from multiple batches.

Batch Number	HPLC Purity (%)	Major Impurity (%)	GC Purity (%)
Batch A	99.5	0.2	>99
Batch B	99.2	0.4	>99
Batch C	99.6	0.15	>99

The purity is typically calculated using the area normalization method from the chromatogram, assuming that all components have a similar response factor at the detection wavelength.

Conclusion

The purity analysis of **3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine** can be effectively performed using standard chromatographic techniques such as HPLC and GC-MS. The development of robust and validated analytical methods is crucial for ensuring the quality and consistency of this compound in research and development. The protocols and workflows presented in this guide provide a solid foundation for establishing comprehensive purity testing procedures tailored to the specific needs of the user. Due to the limited availability of specific analytical studies on this compound, the provided protocols are illustrative and based on standard methods for similar chemical entities. Further method development and validation are recommended for application in a regulated environment.

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